REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[CH:19]=1.[Cl:21]C(Cl)(Cl)C(Cl)(Cl)Cl.[ClH:29]>O1CCCC1.CC(OC)(C)C.O>[ClH:21].[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[C:19]=1[Cl:29] |f:8.9|
|
Name
|
|
Quantity
|
2 L
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
140.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
1.148 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
153 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)F
|
Name
|
|
Quantity
|
382.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
205.9 g
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
434.8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
ADDITION
|
Details
|
the reaction temperature below −20° C. (addition 20 minutes)
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
re-cooled to −78° C
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 20 mins
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
stirred vigorously for 30 mins
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to separating funnel
|
Type
|
CUSTOM
|
Details
|
organic layer separated
|
Type
|
CUSTOM
|
Details
|
Aqueous was transferred back to reaction vessel
|
Type
|
EXTRACTION
|
Details
|
further extracted with MTBE (2.5 L)
|
Type
|
STIRRING
|
Details
|
stirred for 10 mins vigorously
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to separating funnel
|
Type
|
CUSTOM
|
Details
|
organic layer separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown oil
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in pentane (500 ml)
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
On complete addition the mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 20 mins
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
solid collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum for 1 h
|
Duration
|
1 h
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC=1C=NC=C(C1Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 148.9 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |